molecular formula C9H9BrF2O2 B13456950 5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene

5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene

Cat. No.: B13456950
M. Wt: 267.07 g/mol
InChI Key: DJHZZCUQZFTZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom, a difluoromethyl group, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(difluoromethyl)-2,3-dimethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the bromination reaction. The use of tubular reactors for diazotization and subsequent bromination has been reported to improve the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include compounds with a methyl group instead of a difluoromethyl group.

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and difluoromethyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is unique due to the combination of its bromine atom, difluoromethyl group, and two methoxy groups on a benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

5-bromo-1-(difluoromethyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,9H,1-2H3

InChI Key

DJHZZCUQZFTZAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.